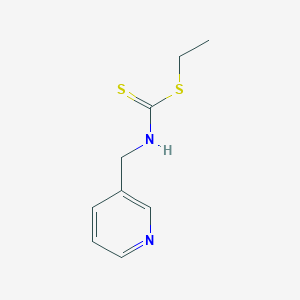

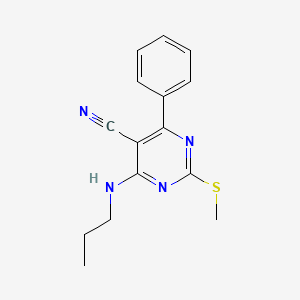

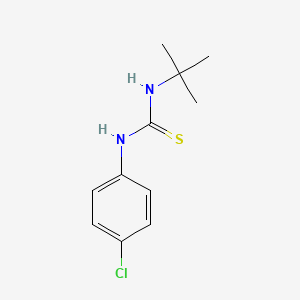

![molecular formula C14H12ClNO4S B5696994 methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)

methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives involves multiple steps, including halogenation, O-alkylation, and alkaline hydrolysis. One method described for related compounds involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with alcohols, followed by successive reactions to yield dialkoxythiophene-2-carboxylic acids in nearly quantitative yield. These acids can then undergo thermal or acid-induced decarboxylation to yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques, including Fourier transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Quantum chemical calculations, such as DFT/B3LYP functional with a 6-311++G(d,p) basis set, have been employed to compute electrostatic potential, electron localization function (ELF), and atoms-in-molecules (AIM) analysis for these compounds. These studies help in understanding the electronic properties and molecular dynamics of thiophene derivatives (Vennila et al., 2023).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions are crucial for the functionalization of the thiophene nucleus and the synthesis of more complex molecules. The reactivity of these compounds is significantly influenced by their electronic structure, as demonstrated by the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates via reactions with 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles (Stephens, Price, & Sowell, 1999).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of substituents on the thiophene nucleus. These properties are essential for determining the compound's suitability for various applications and its behavior in different chemical environments.

Chemical Properties Analysis

Thiophene derivatives exhibit a wide range of chemical properties, including electrophilicity, nucleophilicity, and the ability to form hydrogen bonds. These properties are crucial for the compound's reactivity and its interactions with other molecules. The electrophilic and nucleophilic indices, along with dipole moments, have been calculated for these compounds, providing insight into their chemical behavior (Vennila et al., 2023).

Safety and Hazards

“Methyl 3-amino-2-thiophenecarboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. If it gets in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOGLSOXEHHDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

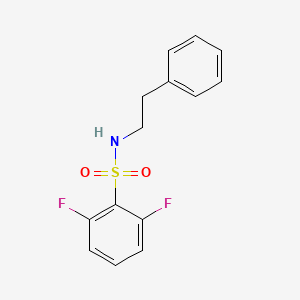

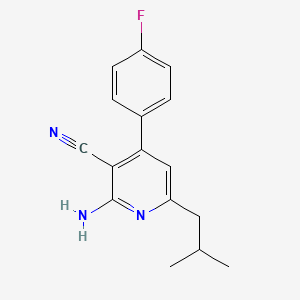

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)

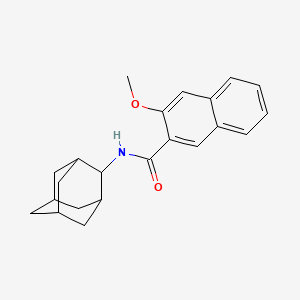

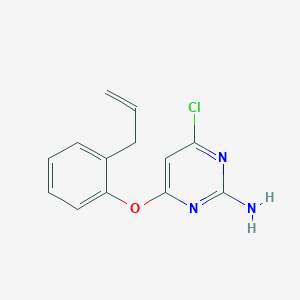

![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)

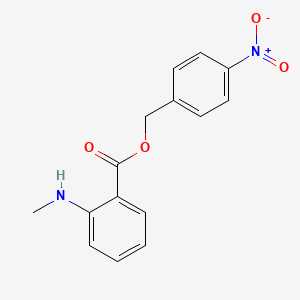

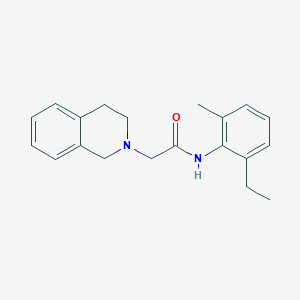

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)

![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)

![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)